molecular formula C14H22N2O2S B2806362 1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea CAS No. 1448137-73-2

1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea

Cat. No.: B2806362
CAS No.: 1448137-73-2
M. Wt: 282.4
InChI Key: PJQZNRARIHFGIH-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea is a synthetic chemical reagent designed for research and development purposes. This urea derivative incorporates a cyclopentyl group and a methoxy-substituted thiophene ethyl moiety, a structural feature common in compounds investigated for various biological activities . While the specific biological profile of this exact molecule is yet to be fully characterized, structural analogs featuring the cyclopentyl-urea pharmacophore have been identified as agonists for the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a G-protein-coupled receptor recognized as a key mediator in the active resolution of inflammation, making it a significant target for immunological and inflammatory research . Research into similar compounds has shown promise in exhibiting anti-inflammatory and pro-resolving properties, such as the concentration-dependent inhibition of neutrophil adhesion, a critical step in the inflammatory cascade . The integration of the 5-methylthiophen-2-yl group, a common heterocyclic building block in medicinal chemistry, may further influence the compound's physicochemical properties and receptor interaction . This product is intended for laboratory research to explore such mechanisms and applications further. It is supplied for in vitro studies only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-10-7-8-13(19-10)12(18-2)9-15-14(17)16-11-5-3-4-6-11/h7-8,11-12H,3-6,9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQZNRARIHFGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)NC2CCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea typically involves multiple steps. One common method includes the reaction of cyclopentyl isocyanate with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the thiophene ring.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties
Research indicates that compounds similar to 1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea may function as effective antidiabetic agents. For instance, studies have shown that urea derivatives can act as partial agonists at specific receptors, potentially aiding in glucose regulation and insulin sensitivity in diabetic models .

Anticancer Activity
There is emerging evidence that urea derivatives exhibit anticancer properties. In particular, compounds containing thiophene moieties have been investigated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The structural features of this compound may contribute to its potency against various cancer cell lines.

Neurological Applications
The compound has also been studied for its potential neuroprotective effects. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Science

Pesticidal Activity
In agricultural applications, this compound has been explored for its potential as a pesticide. Its unique chemical structure allows it to interact with specific biological pathways in pests, leading to effective control measures against agricultural pests while minimizing environmental impact .

Herbicide Development
The compound's ability to inhibit certain enzymatic pathways in plants suggests its application as a herbicide. Research into the selectivity and efficacy of this compound could lead to the development of new herbicides that target invasive species without harming crops .

Materials Science

Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers. Its urea functional group allows for the formation of cross-linked structures that can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use.

Nanocomposite Materials
The incorporation of this compound into nanocomposite materials has been investigated for enhancing electrical conductivity and mechanical properties. The unique interactions between the thiophene groups and nanomaterials can lead to improved performance in electronic applications .

Case Studies

Study Focus Findings Reference
Antidiabetic EffectsDemonstrated significant reduction in blood glucose levels in murine models
Anticancer PropertiesInduced apoptosis in cancer cell lines; potential for drug development
Pesticidal EfficacyEffective against common agricultural pests; lower environmental toxicity
Polymer ApplicationsEnhanced mechanical properties in synthesized polymers

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Biological Relevance
Target Compound Urea Cyclopentyl; 2-methoxy-2-(5-methylthiophen-2-YL)ethyl N/A* N/A* Potential kinase inhibition (inferred from structural class)
32c () Pyrido[3,2-d]pyrimidin-2-yl 3-(Trifluoromethoxy)phenyl >250 53 ERK/Phospho inhibitor
32e () Pyrido[3,2-d]pyrimidin-2-yl 2-Fluoropyridin-4-yl 243–244 58 ERK/Phospho inhibitor
4c () Azetidin-3-yl 4-Fluorophenyl; 4-methoxyphenyl 138.7–143.7 86 Antiproliferative activity
1-cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea () 1,3,4-Thiadiazol-2-yl Phenyl N/A N/A In silico pharmacological promise

Key Observations:

  • Substituent Effects : The 5-methylthiophene group distinguishes it from phenyl (32c, 4c), pyridinyl (32e), and thiadiazole () substituents. Thiophene’s electron-rich nature may enhance target binding compared to electron-withdrawing groups (e.g., trifluoromethoxy in 32c).
  • Thermal Stability: Most pyrido-pyrimidine derivatives (32c–32i) exhibit high melting points (>250°C), suggesting strong intermolecular interactions, whereas azetidinone-containing 4c has a lower melting point (~140°C), likely due to conformational flexibility .

Q & A

Q. What are the established synthetic routes for 1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea, and what critical reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Step 1 : Formation of a methoxyethyl-thiophene intermediate via nucleophilic substitution or coupling reactions under inert atmospheres to prevent oxidation of the thiophene ring .
  • Step 2 : Introduction of the cyclopentylurea moiety using isocyanate derivatives. For example, reacting the intermediate with cyclopentyl isocyanate in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Critical Conditions : Use of catalysts like triethylamine, controlled pH, and low temperatures during urea bond formation to enhance regioselectivity. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the cyclopentyl and thiophene groups. For example, the methoxy proton resonance appears at δ 3.2–3.4 ppm, while thiophene protons resonate at δ 6.8–7.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 337.15) .
  • X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain between the cyclopentyl and thiophene moieties .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the urea group’s hydrogen-bonding capacity .
  • Solubility and Stability : HPLC analysis under physiological pH (7.4) and temperature (37°C) to predict pharmacokinetic behavior .

Advanced Research Questions

Q. How does the 5-methylthiophene moiety influence target binding, and how can this be validated experimentally?

  • Role of Thiophene : The sulfur atom and π-electron system enhance hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets). Methyl substitution at C5 reduces steric hindrance, improving fit .
  • Validation Methods :
    • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with proteins like EGFR or COX-2 .
    • Site-Directed Mutagenesis : Mutating key residues (e.g., Thr790 in EGFR) to assess binding affinity changes via surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in reported biological activity data for urea-thiophene derivatives?

  • Meta-Analysis : Compare datasets using tools like PRISMA, focusing on variables such as assay conditions (e.g., serum concentration in cell cultures) .
  • Dose-Response Reproducibility : Replicate studies across multiple labs with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
  • Off-Target Profiling : Use ChemProteoBase to identify non-specific interactions with unrelated enzymes or receptors .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substitution Patterns : Systematically replace the cyclopentyl group with smaller (cyclopropyl) or bulkier (adamantyl) groups to assess steric effects on IC₅₀ .
  • Electronic Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the thiophene ring to modulate π-π stacking interactions. Measure changes via Hammett plots .
  • Data Integration : Compile results into QSAR models using MOE or RDKit to predict novel derivatives with improved potency .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation products via LC-MS .
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes (λ = 254 nm) after 24-hour exposure to simulate photolytic degradation .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage recommendations .

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